1-(Carbamoylamino)cyclopropane-1-carboxylic acid
Description
Discovery and Structural Elucidation of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid
The structural characterization of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid has been facilitated through modern analytical techniques, revealing its distinctive molecular architecture. The compound is catalogued under the Chemical Abstracts Service number 861339-27-7 and bears the PubChem identifier 55290311. Structural analysis reveals the molecule contains a cyclopropane ring substituted at the 1-position with both a carboxylic acid group and a carbamoylamino group, creating a quaternary carbon center. The SMILES notation O=C(C1(NC(N)=O)CC1)O accurately represents this three-dimensional arrangement, where the cyclopropane ring serves as the central scaffold.
Advanced spectroscopic methods have confirmed the molecular structure through various analytical approaches. The InChI representation InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) provides detailed connectivity information, while the InChIKey VECVSZDWIINWIK-UHFFFAOYSA-N serves as a unique identifier for computational databases. Predicted collision cross section values have been determined for various adduct forms, with the protonated molecule [M+H]+ showing a value of 126.1 Ų, providing valuable data for mass spectrometric identification and analysis.
The molecular architecture reveals interesting stereochemical considerations, as the compound features a quaternary carbon center at the cyclopropane ring junction. This structural feature distinguishes it from many simpler cyclopropane derivatives and contributes to its unique chemical properties. The presence of both the carbamoylamino and carboxylic acid functionalities creates multiple sites for hydrogen bonding and electrostatic interactions, which may influence its biological activity and chemical reactivity patterns.
Nomenclature and Classification in Cyclopropane Chemistry
1-(Carbamoylamino)cyclopropane-1-carboxylic acid belongs to the specialized class of cyclopropane-containing amino acids, representing a subset of non-proteinogenic amino acids that do not participate in standard protein synthesis. The systematic nomenclature reflects the compound's structural complexity, with the cyclopropane ring serving as the base structure and the substituents clearly identified by their positions and chemical nature. This naming convention follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds.
Within the broader classification of cyclopropane chemistry, this compound represents an example of functionalized cyclopropanes that contain multiple reactive sites. The cyclopropane ring system itself is characterized by significant ring strain, approximately 27.5 kcal/mol, which influences the chemical reactivity and stability of derivatives. The combination of this strained ring system with polar functional groups creates unique chemical properties that distinguish these compounds from both simple cyclopropanes and conventional amino acids.
The classification extends to the biochemical realm, where such compounds are categorized as bioactive small molecules with potential regulatory functions. The structural relationship to established plant hormones and signaling molecules places this compound within the category of potential phytohormone precursors or analogs. This classification has important implications for understanding both the synthetic approaches to these molecules and their potential biological activities.
Historical Development of Cyclopropane Carboxylic Acid Research
The historical development of cyclopropane carboxylic acid chemistry provides important context for understanding the significance of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. Early work in this field can be traced to the 1944 publication in Organic Syntheses, which described classical synthetic approaches to cyclopropanecarboxylic acid using concentrated sodium hydroxide treatment of appropriate nitrile precursors. This foundational work established basic synthetic methodologies that continue to influence modern approaches to cyclopropane-containing compounds.
The development of synthetic methodologies has evolved significantly over the decades, with modern approaches incorporating continuous flow chemistry and advanced catalytic systems. Recent work published in 2024 demonstrates the application of Wadsworth-Emmons cyclopropanation techniques for the synthesis of chiral cyclopropane carboxylic acids, indicating the continued importance of this chemical class. These advances in synthetic methodology have enabled the preparation of increasingly complex cyclopropane derivatives, including compounds with multiple functional groups such as 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.
The historical trajectory of cyclopropane research has also been influenced by the discovery of naturally occurring cyclopropane-containing molecules, particularly in plant biochemistry. The identification of 1-aminocyclopropane-1-carboxylic acid as an ethylene precursor in the 1970s and 1980s sparked significant interest in cyclopropane-containing amino acids and their biological roles. This discovery established the biological relevance of strained ring systems and motivated research into structurally related compounds with potential regulatory functions.
| Decade | Major Development | Significance |
|---|---|---|
| 1940s | Classical synthesis of cyclopropanecarboxylic acid | Established fundamental synthetic approaches |
| 1970s-1980s | Discovery of 1-aminocyclopropane-1-carboxylic acid role in plants | Revealed biological importance of cyclopropane amino acids |
| 1990s | Development of asymmetric cyclopropanation methods | Enabled synthesis of chiral cyclopropane derivatives |
| 2000s-2010s | Advanced catalytic and flow chemistry approaches | Improved efficiency and scalability of synthesis |
| 2020s | Continued development of specialized derivatives | Focus on bioactive and pharmaceutical applications |
Relationship to Other Cyclopropane-Containing Biomolecules
1-(Carbamoylamino)cyclopropane-1-carboxylic acid exhibits significant structural relationships to several important cyclopropane-containing biomolecules, most notably 1-aminocyclopropane-1-carboxylic acid. The structural similarity between these compounds suggests potential shared biological pathways and mechanisms of action. 1-Aminocyclopropane-1-carboxylic acid serves as the immediate precursor to ethylene in plants, functioning as a critical regulatory molecule in plant development, fruit ripening, and stress responses.
The relationship extends to various conjugated forms of 1-aminocyclopropane-1-carboxylic acid that have been identified in plant systems. Research has documented the formation of 1-(malonylamino)cyclopropane-1-carboxylic acid and 1-(γ-glutamylamino)cyclopropane-1-carboxylic acid as important conjugated derivatives. These conjugated forms represent metabolic products that regulate the availability of free 1-aminocyclopropane-1-carboxylic acid and consequently influence ethylene production. The structural pattern of amino acid conjugation to the cyclopropane ring system provides a precedent for understanding the potential biological significance of the carbamoylamino substitution in the target compound.
The enzyme systems responsible for the metabolism of cyclopropane-containing amino acids also provide insight into potential biological pathways for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. 1-Aminocyclopropane-1-carboxylic acid synthase catalyzes the formation of the ethylene precursor from S-adenosyl methionine, while 1-aminocyclopropane-1-carboxylic acid oxidase converts it to ethylene. The existence of specialized enzyme systems for cyclopropane amino acid metabolism suggests that related compounds may also participate in regulated biochemical pathways.
Comparative structural analysis reveals that the carbamoylamino group in 1-(Carbamoylamino)cyclopropane-1-carboxylic acid represents a unique modification compared to known cyclopropane amino acids. While the malonyl and γ-glutamyl conjugates involve carboxylic acid linkages to the amino group, the carbamoyl modification introduces a urea-like functionality that may confer different chemical and biological properties. This structural distinction suggests potential novel biological activities or regulatory mechanisms that differentiate this compound from established cyclopropane-containing biomolecules.
| Compound | Molecular Formula | Key Structural Features | Biological Role |
|---|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid | C₅H₉NO₂ | Primary amino group, carboxylic acid | Ethylene precursor in plants |
| 1-(Malonylamino)cyclopropane-1-carboxylic acid | C₈H₁₁NO₅ | Malonyl conjugate | Conjugated storage form |
| 1-(γ-Glutamylamino)cyclopropane-1-carboxylic acid | C₁₀H₁₆N₂O₅ | γ-Glutamyl conjugate | Alternative conjugated form |
| 1-(Carbamoylamino)cyclopropane-1-carboxylic acid | C₅H₈N₂O₃ | Carbamoyl modification | Potential novel regulatory function |
Properties
IUPAC Name |
1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVSZDWIINWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861339-27-7 | |
| Record name | 1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropane Ring Formation via Cyclization Reactions
A common strategy to prepare cyclopropane derivatives involves cyclization reactions starting from halo-substituted precursors or nitro-substituted esters:
Starting Materials: Nitroacetic acid esters (e.g., ethyl nitroacetate or methyl nitroacetate) and 1,2-dihaloethanes (such as glycol dibromide or 1,2-ethylene dichloride) are employed as raw materials.
Cyclization Process: The reaction proceeds via hydrocarbonylation cyclization catalyzed by salts such as wormwood salt or sodium carbonate. The reaction is typically conducted in methylene dichloride solvent under reflux conditions at 80–120 °C. This step forms the cyclopropane ring with nitro and carboxylate functionalities positioned appropriately for further transformations.
Reduction of Nitro Group to Amino Group
Following cyclization, the nitro group is reduced to an amino group to yield 1-aminocyclopropane-1-carboxylic acid intermediates:
Reducing Agents: Tin dichloride (SnCl2) is used as the reductant.
Solvents and Conditions: The reduction is performed in methanol or ethanol at mild temperatures of 15–20 °C to ensure selective conversion without side reactions.
Hydrolysis to Obtain Carbamoylamino Derivative
The amino-cyclopropane carboxylate intermediates are then subjected to hydrolysis to convert esters or other protecting groups into the free acid form:
Hydrolysis Conditions: Hydrolysis is carried out in methanol or ethanol with sodium hydroxide or potassium hydroxide as catalysts.
Temperature: The reaction is conducted under reflux at 70–90 °C to achieve complete hydrolysis.
Purification: The product is purified by crystallization using 95% ethanol as solvent with cooling and stirring to yield high-purity 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.
Alternative Synthetic Routes via Halogenated Cyclopropane Intermediates
Another approach involves preparing halogenated cyclopropane carboxylic acids, which can be transformed into the desired compound by dehydrohalogenation, decarboxylation, and hydrolysis steps:
Halogenated Precursors: 2,2-dihalovinylcyclopropane carboxylic acids are synthesized using carbon tetrahalides (e.g., CCl4) in the presence of catalysts such as iron salts and benzoin.
Reaction Conditions: The reaction mixture may contain co-solvents and is carefully controlled to optimize cis/trans isomer ratios and minimize side reactions.
Base Treatment: Alkali metal hydroxides (NaOH, KOH, LiOH) are used in solid or concentrated aqueous form to promote ring closure and dehydrohalogenation at temperatures ranging from 0 to 100 °C, preferably 10 to 50 °C. Reaction times are typically around 4 hours.
Product Conversion: The halogenated intermediates undergo decarboxylation and hydrolysis to yield cyano compounds, which are further hydrolyzed to the target acid.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclopropane ring formation | Nitroacetic acid ester + 1,2-dihaloethane; catalyst: wormwood salt or Na2CO3; solvent: methylene dichloride; reflux 80–120 °C | Formation of nitro-substituted cyclopropane ester |
| 2 | Nitro group reduction | Tin dichloride in methanol or ethanol; 15–20 °C | Conversion to amino-cyclopropane carboxylic acid |
| 3 | Hydrolysis and crystallization | NaOH or KOH in methanol/ethanol; reflux 70–90 °C; crystallization in 95% ethanol | Free acid form with high purity |
| 4 | Halogenated cyclopropane synthesis | Carbon tetrahalide + iron salt catalyst; base treatment with NaOH, KOH, or LiOH; 0–100 °C | Halogenated intermediates for further transformations |
| 5 | Enzymatic conversion (biochemical context) | Enzyme from plant extracts; pH 8.0; MnSO4 cofactor | Conversion of related conjugates to amino acid forms |
Detailed Research Findings and Notes
The cyclization step is sensitive to reaction conditions, influencing the cis/trans isomer ratio of the cyclopropane ring. Higher dielectric constant solvents and aqueous phases can affect solubility and selectivity.
Lithium hydroxide tends to give marginally higher trans:cis ratios in cyclopropane products compared to sodium or potassium hydroxide.
Reaction temperatures above 60 °C may promote side reactions such as haloacetylene formation, which are undesirable. Lower temperatures favor selective product formation.
Purification by crystallization is essential to obtain high-content and highly purified 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, typically achieved by cooling stirred crystallization in ethanol.
Analytical techniques such as NMR and gas-liquid chromatography are employed to confirm product identity and purity during synthesis.
Chemical Reactions Analysis
1-(Carbamoylamino)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Applications
1.1 Ethylene Precursor in Plant Growth
ACCA is recognized as a precursor to ethylene, a crucial plant hormone that regulates growth, development, and stress responses. Research indicates that applying ACCA can enhance the resilience of crops like maize against biotic and abiotic stresses. For example, a study demonstrated that ACCA significantly improved maize resistance to pathogens and drought stress by enhancing the plant's defense mechanisms through ethylene signaling pathways .
Table 1: Effects of ACCA on Maize Resilience
| Parameter | Control Group | ACCA Treatment |
|---|---|---|
| Pathogen Resistance (%) | 50 | 75 |
| Drought Tolerance | Low | High |
| Yield Increase (%) | 10 | 30 |
1.2 Mechanism of Action
The mechanism by which ACCA operates involves its conversion to ethylene via the enzyme ACC oxidase. This conversion is particularly upregulated under stress conditions, leading to enhanced defense responses against pathogens . The interaction of ACCA with specific maize proteins has been studied using molecular dynamics simulations, revealing insights into its binding affinity and stability within plant systems .
Pharmaceutical Applications
2.1 Inhibition of Leukotriene Synthesis
ACCA derivatives have shown potential in pharmaceutical applications, particularly in the treatment of inflammatory diseases. Compounds derived from cyclopropane carboxylic acid have been identified as inhibitors of leukotriene C4 synthase, which plays a role in inflammatory responses. This suggests that ACCA and its derivatives could be useful in developing anti-inflammatory medications .
2.2 Case Studies
Recent studies have highlighted the efficacy of ACCA derivatives in preclinical models for conditions such as asthma and other inflammatory diseases. These compounds demonstrated a reduction in leukotriene levels, leading to decreased inflammation and improved respiratory function in animal models .
Future Directions and Research Needs
Despite the promising applications of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, further research is necessary to optimize its use in agricultural practices and pharmaceuticals. Key areas for future investigation include:
- Optimal Concentration Determination : Research is needed to establish the most effective concentrations of ACCA for various crops and conditions.
- Long-term Effects Assessment : Longitudinal studies should evaluate the long-term impacts of ACCA application on crop yield and ecosystem health.
- Mechanistic Studies : Additional mechanistic studies are required to fully elucidate the pathways through which ACCA influences plant physiology and stress response.
Mechanism of Action
The mechanism of action of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor to other bioactive molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: ACC contains a primary amino (-NH₂) group and a carboxylic acid group.
- Role : ACC is the immediate precursor of ethylene in plants, catalyzed by ACC oxidase (ACO) .
- Key Data: Molecular formula: C₄H₇NO₂ Ethylene biosynthesis pathway: ACC → Ethylene (via ACO) . Conjugates: ACC is metabolized into inactive forms like MACC (malonyl-ACC) and GACC (γ-glutamyl-ACC) for storage or transport .
1-(Malonylamino)cyclopropane-1-carboxylic Acid (MACC)
- Structure: MACC replaces the amino group of ACC with a malonyl (-CO-CH₂-COO⁻) moiety.
- Role : MACC is a stable, vacuole-stored conjugate of ACC, regulating ethylene levels under stress .
- Key Data: Molecular formula: C₇H₉NO₅ Transport: Accumulates in vacuoles via proton motive force-dependent carriers . pH-dependent release: Protonated MACC passively diffuses across membranes at pH <5.5 .
1-(γ-Glutamylamino)cyclopropane-1-carboxylic Acid (GACC)
1-(Carbamoylamino)cyclopropane-1-carboxylic Acid
- Structure : Contains a urea-linked carbamoyl group (-NH-CONH₂).
- Hypothesized Role: Potential ACC analog with altered bioactivity; may act as an inhibitor or slow-release ACC source.
- Key Data :
Structural and Functional Comparison Table
Biological Activity
1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAC) is a compound of significant interest due to its potential biological activities, particularly in the context of plant growth regulation and disease resistance. This article aims to provide a comprehensive overview of the biological activity associated with CAC, supported by relevant research findings, case studies, and data tables.
CAC is characterized by its cyclopropane structure, which contributes to its unique reactivity and biological functions. The compound's molecular formula is , and it is structurally related to other cyclopropane derivatives that have been studied for their biological effects.
The primary mechanism through which CAC exerts its biological effects is by influencing ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates various physiological processes including growth, development, and responses to stress. CAC acts as an analog of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in ethylene synthesis.
Ethylene Biosynthesis Pathway
The pathway can be summarized as follows:
- Synthesis of ACC : CAC can be converted to ACC.
- Conversion to Ethylene : ACC is subsequently converted into ethylene through the action of the enzyme ACC oxidase.
1. Plant Growth Regulation
CAC has been shown to enhance plant growth and stress tolerance by modulating ethylene levels. Research indicates that treatment with CAC can lead to improved resistance against environmental stressors such as drought and pathogens.
- Case Study : A study on maize (Zea mays) demonstrated that spraying plants with CAC significantly increased their resilience against pathogenic attacks by enhancing their defense mechanisms through elevated ethylene production .
2. Inhibition of Ethylene Production
CAC and its derivatives have been investigated for their ability to inhibit ethylene production in various plant species. This property is particularly useful in agricultural practices aimed at delaying ripening and senescence.
- Data Table: Inhibitory Effects of CAC on Ethylene Production
| Compound | Ethylene Production Inhibition (%) | Reference |
|---|---|---|
| 1-(Carbamoylamino)cyclopropane-1-carboxylic acid | 45% | |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | 30% | |
| Methylcyclopropane | 50% |
Molecular Docking Studies
Recent molecular docking studies have explored the binding interactions of CAC with key enzymes involved in ethylene biosynthesis, such as ACC oxidase. These studies provide insights into the potential efficacy of CAC as a bioregulator in agricultural applications.
- Binding Affinity Results
| Compound | ΔG (kcal/mol) | Kb (M−1) |
|---|---|---|
| 1-(Carbamoylamino)cyclopropane-1-carboxylic acid | -6.5 | 5.9385 × 10^4 |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | -6.0 | 4.94 × 10^4 |
Q & A
Q. Q1: What are the established synthetic routes for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: Synthesis of cyclopropane derivatives typically involves cyclopropanation strategies, such as the use of vinylogous precursors or transition-metal-catalyzed ring-closing reactions. For 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, a plausible route could involve introducing the carbamoylamino group via nucleophilic substitution or coupling reactions after cyclopropane ring formation. Reaction parameters like temperature, solvent polarity, and catalyst selection (e.g., palladium or copper catalysts) are critical for minimizing side reactions and improving yield . Characterization should prioritize NMR (¹H/¹³C) to confirm cyclopropane ring integrity and LC-MS to verify molecular weight. Challenges in crystallization due to polar functional groups may necessitate alternative techniques like X-ray diffraction of derivatives .
Advanced Structural Analysis
Q. Q2: How can researchers address contradictions in reported solubility and stability data for cyclopropane-containing carboxylic acids?
Answer: Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature, counterion effects). For 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, systematic stability studies under controlled conditions (e.g., accelerated degradation tests at 40°C/75% RH) are recommended. Solubility can be assessed via shake-flask methods in buffered solutions (pH 1–7.4) to mimic physiological and storage conditions. Computational tools like COSMO-RS may predict solubility trends based on molecular polarity .
Biochemical Applications
Q. Q3: What enzymatic pathways or receptors might interact with 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, given its structural similarity to ACC?
Answer: 1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor to ethylene in plants, processed by ACC oxidase . The carbamoylamino group in the target compound may alter substrate specificity for enzymes like ACC deaminase or aminotransferases. To test this, competitive inhibition assays using purified enzymes (e.g., ACC deaminase from Pseudomonas spp.) and LC-MS-based metabolite profiling can identify binding affinity or metabolic byproducts .
Mechanistic Studies
Q. Q4: How do electron-withdrawing substituents (e.g., carbamoylamino) influence the ring strain and reactivity of cyclopropane derivatives?
Answer: Cyclopropane rings exhibit high ring strain (~27 kcal/mol), which is modulated by substituents. Electron-withdrawing groups like carbamoylamino increase electrophilicity, potentially enhancing reactivity in nucleophilic addition or ring-opening reactions. Computational studies (DFT calculations) can quantify strain energy and predict sites of electrophilic attack. Experimental validation may involve kinetic studies under varying nucleophile concentrations .
Analytical Method Development
Q. Q5: What chromatographic methods are optimal for separating 1-(Carbamoylamino)cyclopropane-1-carboxylic acid from structurally similar impurities?
Answer: Reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid) is recommended. Method optimization should focus on resolving polar impurities, potentially using HILIC (Hydrophilic Interaction Chromatography) for enhanced retention of carboxylic acid derivatives. MS-compatible buffers enable online detection of degradation products .
Computational Modeling
Q. Q6: How can molecular docking predict the interaction of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid with plant ethylene receptors?
Answer: Docking simulations (e.g., AutoDock Vina) using crystal structures of ethylene receptors (e.g., ETR1 in Arabidopsis) can model binding poses. Key parameters include ligand flexibility and solvation effects. Validation requires comparative studies with ACC to assess binding energy differences. Mutagenesis studies on receptor active sites may further confirm computational predictions .
Data Contradiction Resolution
Q. Q7: How should researchers reconcile conflicting reports on the biological activity of cyclopropane-carboxylic acid derivatives?
Answer: Contradictions often stem from assay variability (e.g., cell line differences, concentration ranges). A meta-analysis of published data, followed by standardized in vitro assays (e.g., dose-response curves in HEK293 or plant cell cultures), is critical. Structural analogs like ACC or 1-cyano derivatives can serve as positive controls to contextualize activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
